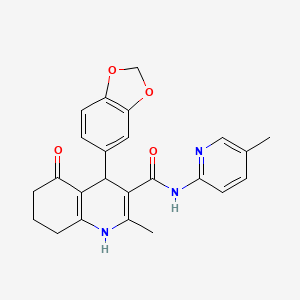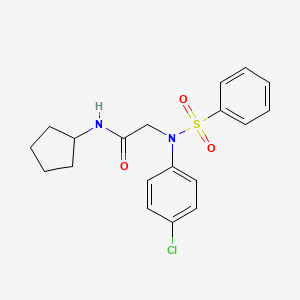
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide, commonly known as HTA, is a thiazolidinedione derivative that has been extensively studied for its potential use in treating various diseases. HTA is a potent antioxidant and anti-inflammatory agent that has shown promising results in various scientific research studies.
Wirkmechanismus
HTA exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. HTA activates PPARγ, leading to increased insulin sensitivity, decreased inflammation, and decreased oxidative stress.
Biochemical and Physiological Effects:
HTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HTA can increase glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. HTA has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In animal studies, HTA has been shown to improve glucose tolerance, decrease insulin resistance, and decrease oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HTA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for various diseases. However, one limitation of using HTA is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Zukünftige Richtungen
There are many future directions for the study of HTA. One potential future direction is the development of HTA analogs with improved potency and selectivity. Another future direction is the study of HTA in combination with other therapeutic agents to enhance its therapeutic effects. Finally, the study of HTA in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, HTA is a thiazolidinedione derivative that has shown promising results in various scientific research studies. HTA has potent antioxidant and anti-inflammatory properties and has been studied for its potential use in treating various diseases. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of HTA involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. The 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one is then reacted with ethyl chloroacetate to form 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Finally, the 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is hydrolyzed to form HTA.
Wissenschaftliche Forschungsanwendungen
HTA has been studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative diseases. HTA has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPXMKNPTRCHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)



![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)

